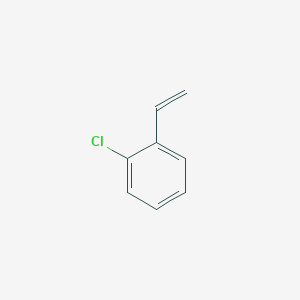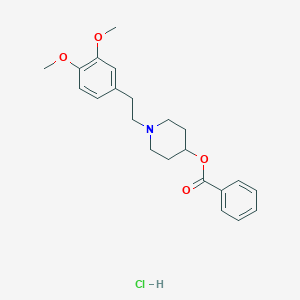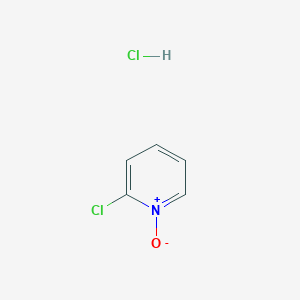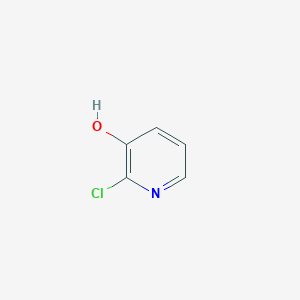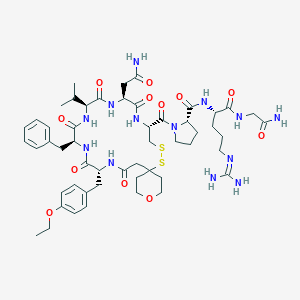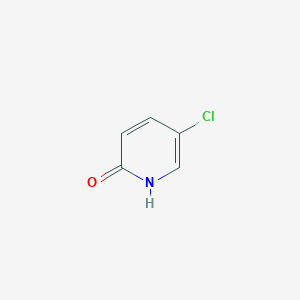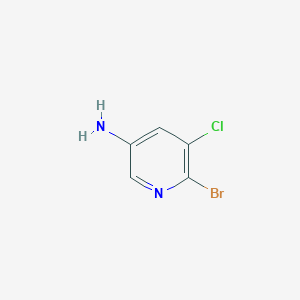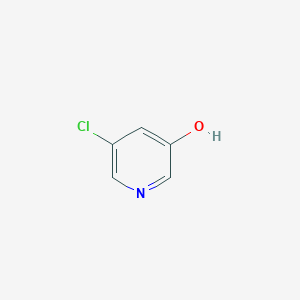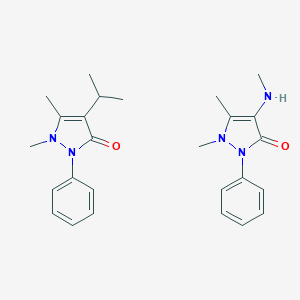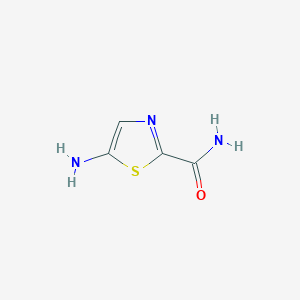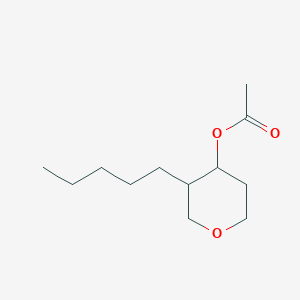
1,3-ジアセチルベンゼン
概要
説明
1,3-Diacetylbenzene, also known as 1,3-Benzenedicarboxylic acid, is a cyclic organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a faint odor. It is highly soluble in water and is used in a variety of laboratory experiments. The compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. In addition, it has been used as a starting material in the synthesis of a wide range of organic compounds.
科学的研究の応用
有機合成
1,3-ジアセチルベンゼンは、有機合成において重要な原料および中間体です . 様々な有機化合物を合成するために使用でき、新素材や医薬品の開発に貢献しています。
多価ヒドロキシ化類似体の調製
1,3-ジアセチルベンゼンは、多価ヒドロキシ化類似体の調製に使用されてきました . これらの類似体は、医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持っています。
神経病理学の研究
興味深いことに、1,3-ジアセチルベンゼンは、げっ歯類の中枢および末梢神経系で神経病理学的変化を誘発することが判明しています . このため、神経疾患の研究や潜在的な治療法の試験に役立つツールとなります。
細胞培養とトランスフェクション
1,3-ジアセチルベンゼンは、細胞培養とトランスフェクションの用途で使用されています . 細胞の挙動や遺伝子発現を研究するために使用でき、細胞プロセスと疾患メカニズムの理解に貢献しています。
フローサイトメトリー
フローサイトメトリーでは、1,3-ジアセチルベンゼンを蛍光プローブとして使用できます . これにより、研究者は細胞集団をその物理的および化学的特性に基づいて分析できます。
がん研究
1,3-ジアセチルベンゼンは、がん研究でも使用されています . がんの発生と進行のメカニズムを研究し、潜在的な抗がん剤を試験するために使用できます。
作用機序
Target of Action
It is believed to interact with the active sites of enzymes and other biological molecules, inducing alterations in their structure and functionality .
Mode of Action
1,3-Diacetylbenzene, being a δ-diketone, is thought to engage with its targets by binding to their active sites. This interaction can lead to changes in the structure and functionality of these targets .
Biochemical Pathways
It has been used in the preparation of polyhydroxylated analogs
Pharmacokinetics
Its solubility in ethanol, benzene, and chloroform suggests that it may be well-absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
1,3-Diacetylbenzene has been reported to induce neuropathological changes in the rodent central and peripheral nervous systems
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability
Safety and Hazards
将来の方向性
1,3-Diacetylbenzene is used in the synthesis of chalcone derivatives, which have shown promise as future drug candidates due to their various pharmacological properties . Therefore, the future directions of 1,3-Diacetylbenzene could involve further exploration of its potential uses in medicinal chemistry.
特性
IUPAC Name |
1-(3-acetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVSNWYPAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218060 | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6781-42-6 | |
| Record name | 1,3-Diacetylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,3-Diacetylbenzene has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. Spectroscopic data, including vibrational assignments aided by density functional calculations, is available. [] Additionally, dielectric relaxation measurements have been performed on 1,3-diacetylbenzene in benzene and carbon tetrachloride solutions. []
A: Yes, 1,3-diacetylbenzene has been used as a monomer in the synthesis of Schiff's-base polymers. Condensation reactions with 1,5-diaminoanthraquinone in the presence of 1,3-diacetylbenzene yield polymers with varying solubilities depending on the reaction conditions. [] These polymers exhibit interesting properties, including solubility in strong acids or organic solvents like N,N-dimethylacetamide. []
A: The carbonyl groups in 1,3-diacetylbenzene play a crucial role in its ability to form cocrystals. Specifically, they act as hydrogen-bond acceptors, interacting with molecules containing terminal alkynes, like 1,4-diethynylbenzene, via strong nonconventional C–H⋯O hydrogen bonds. This interaction contributes significantly to the stability of the resulting cocrystal structures. []
A: Yes, 1,3-diacetylbenzene serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it reacts with bisthiosemicarbazide derivatives to produce a series of bisthiosemicarbazone ligands. [] These ligands have shown potential in coordination chemistry, enabling the selective formation of dihelicate or mesocate complexes depending on the metal ion used. []
A: 1,3-Diacetylbenzene acts as a key precursor for synthesizing binucleating ligands incorporating terdendate N-N-N or N-C-N binding sites. These ligands are incorporated into the backbone of polyquinoline polymers through reactions with diamines like 4,4'-diamino-3,3'-bis(p-methoxybenzoyl)diphenyl sulfide. [] The resulting polymers exhibit intriguing properties, including the ability to form macromolecular complexes with metal ions like Os++. []
A: Yes, research has explored the potential of 1,3-diacetylbenzene derivatives as trypanocidal agents. Notably, 1,3-diacetylbenzene bis(guanylhydrazone) exhibited promising activity against Trypanosoma brucei infections in mice, with an efficacy comparable to the standard trypanocide diminazene aceturate. [] This finding highlights the potential of 1,3-diacetylbenzene derivatives as lead compounds for developing new trypanocidal drugs. [, ]
A: Structure-activity relationship (SAR) studies on 1,3-diacetylbenzene bis(guanylhydrazone) analogues revealed that substitutions on the aromatic ring and modifications to the guanylhydrazone side chain significantly impact the trypanocidal activity. For instance, introducing an amino or acetamido group at the 5-position of the benzene ring enhanced the activity compared to the unsubstituted compound. [] Conversely, ring substitutions adjacent to the guanylhydrazone moieties consistently diminished the activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



